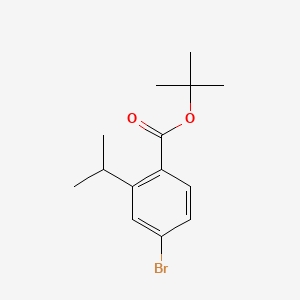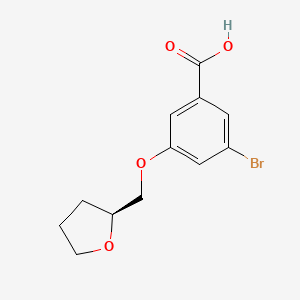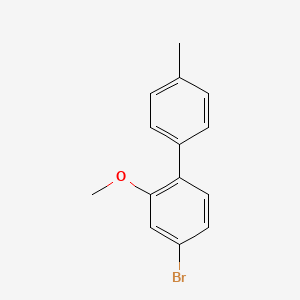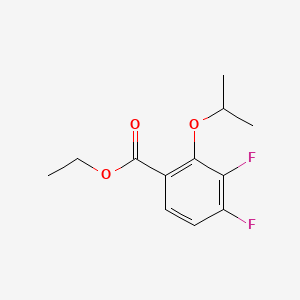
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid is an organoboron compound with the molecular formula C9H10BFO4. This compound is characterized by the presence of a boronic acid group, a formyl group, and two methoxy groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), aryl or vinyl halides
Major Products Formed
Oxidation: 2-Fluoro-3-carboxy-4,5-dimethoxyphenylboronic acid
Reduction: 2-Fluoro-3-hydroxymethyl-4,5-dimethoxyphenylboronic acid
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner
Aplicaciones Científicas De Investigación
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic acid group can interact with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the formyl and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Lacks the fluoro and methoxy groups, which can affect its reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, leading to different reactivity and selectivity.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the formyl and methoxy groups, resulting in different chemical properties and applications.
The unique combination of the fluoro, formyl, and methoxy groups in this compound makes it a versatile and valuable compound in various fields of scientific research.
Propiedades
Fórmula molecular |
C9H10BFO5 |
|---|---|
Peso molecular |
227.98 g/mol |
Nombre IUPAC |
(2-fluoro-3-formyl-4,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO5/c1-15-7-3-6(10(13)14)8(11)5(4-12)9(7)16-2/h3-4,13-14H,1-2H3 |
Clave InChI |
KIFTUZDFUSHSNA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1F)C=O)OC)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)













